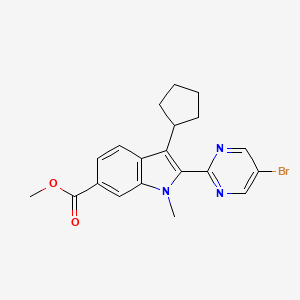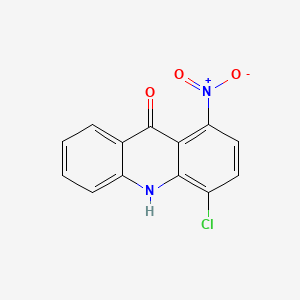
9-Acridanone, 4-chloro-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridanone, 4-chloro-1-nitro-: is a chemical compound with the molecular formula C13H7ClN2O3 It is a derivative of acridanone, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-acridanone derivatives typically involves the cyclization of benzophenone derivatives. For 9-acridanone, 4-chloro-1-nitro-, the process begins with the hydrolysis of benzophenone derivatives using hydrochloric acid. The resulting product undergoes cyclization in the presence of sodium hydroxide, dimethylsulfoxide, or dimethylformamide, with lead dioxide or potassium carbonate as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and fluorescence detection to ensure the purity and specificity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Acridanone, 4-chloro-1-nitro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the nitro and chlorine groups facilitates nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the acridanone core.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Reduction: The major product is 4-chloro-1-amino-9-acridanone.
Oxidation: The major product is 4-chloro-1-nitro-9-acridanone oxide.
Aplicaciones Científicas De Investigación
Chemistry: 9-Acridanone, 4-chloro-1-nitro- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer research .
Industry: In the industrial sector, 9-acridanone, 4-chloro-1-nitro- is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of fluorescent materials for various applications .
Mecanismo De Acción
The mechanism of action of 9-acridanone, 4-chloro-1-nitro- involves its interaction with biological molecules. The compound’s planar structure allows it to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Acridine: A parent compound with similar structural features but lacks the chlorine and nitro groups.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Triazoloacridone: Another acridine derivative with potent anticancer activity.
Uniqueness: 9-Acridanone, 4-chloro-1-nitro- is unique due to the presence of both chlorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups make it more versatile in chemical synthesis and increase its potential as a therapeutic agent .
Propiedades
Número CAS |
13161-88-1 |
|---|---|
Fórmula molecular |
C13H7ClN2O3 |
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
4-chloro-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-8-5-6-10(16(18)19)11-12(8)15-9-4-2-1-3-7(9)13(11)17/h1-6H,(H,15,17) |
Clave InChI |
ZCZHSYVDWJDOPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



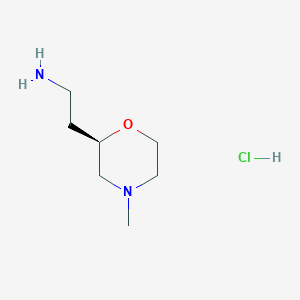
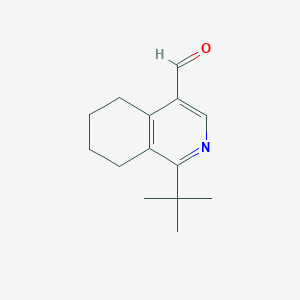
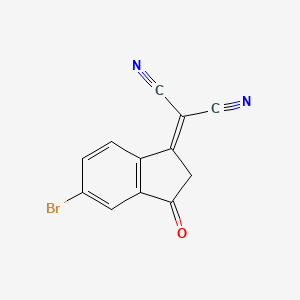
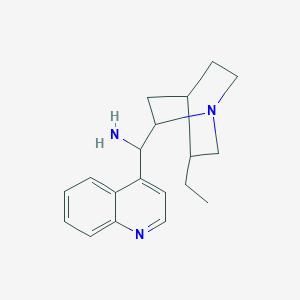
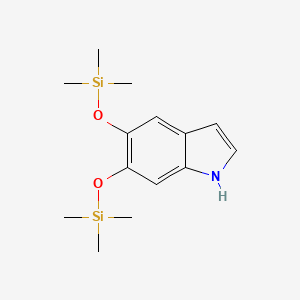
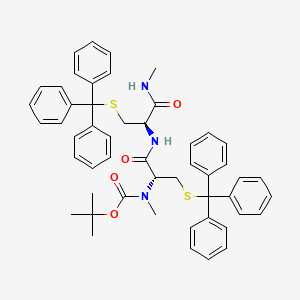


![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
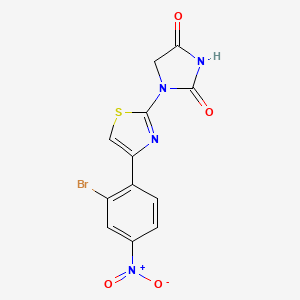
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
